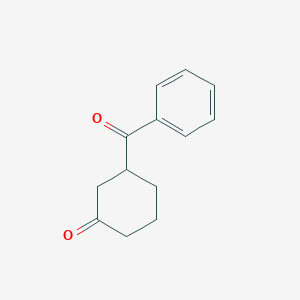
3-Benzoylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylcyclohexanone is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexanone, where a benzoyl group is attached to the third carbon of the cyclohexanone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylcyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with benzoyl chloride in the presence of a base such as pyridine. Another method includes the use of a-morpholinobenzyl cyanide with cyclohexenone, followed by a series of reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the laboratory methods, focusing on yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoylcyclohexanone
Scientific Research Applications
3-Benzoylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic properties, particularly in pain management.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the benzoyl group.
Benzophenone: Contains two benzoyl groups attached to a central carbon.
Acetophenone: A simpler ketone with a single benzoyl group attached to a methyl group.
Uniqueness: 3-Benzoylcyclohexanone is unique due to the presence of both a cyclohexanone ring and a benzoyl group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
58753-28-9 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-benzoylcyclohexan-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
VDPUGNNVBTUOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















